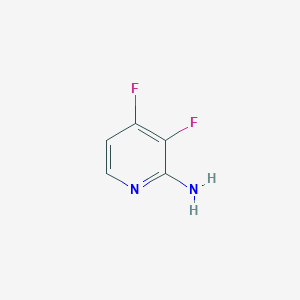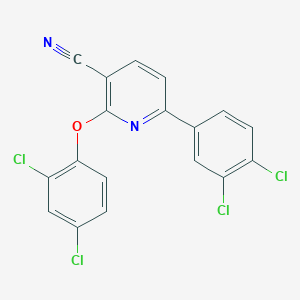
N'-phenyl-3-(trifluoromethyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-phenyl-3-(trifluoromethyl)benzohydrazide is a chemical compound with the molecular formula C14H11F3N2O and a molecular weight of 280.25 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a benzohydrazide structure, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
N’-phenyl-3-(trifluoromethyl)benzohydrazide is a type of Succinate Dehydrogenase Inhibitor (SDHI) . Succinate dehydrogenase is an enzyme complex that plays a crucial role in the citric acid cycle, which is essential for cellular respiration .
Mode of Action
The compound interacts with its target, succinate dehydrogenase, by binding to the ubiquinone-binding region of the enzyme . This binding inhibits the enzyme’s activity, disrupting the citric acid cycle and energy production within the cell .
Biochemical Pathways
The primary biochemical pathway affected by N’-phenyl-3-(trifluoromethyl)benzohydrazide is the citric acid cycle, also known as the Krebs cycle . By inhibiting succinate dehydrogenase, the compound disrupts this cycle, leading to a decrease in ATP production and an increase in reactive oxygen species .
Pharmacokinetics
Given its molecular weight of 28025 , it is likely to have good bioavailability.
Result of Action
The inhibition of succinate dehydrogenase by N’-phenyl-3-(trifluoromethyl)benzohydrazide leads to a disruption in energy production within the cell . This can result in cell death, making the compound potentially useful as a fungicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-phenyl-3-(trifluoromethyl)benzohydrazide typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of N’-phenyl-3-(trifluoromethyl)benzohydrazide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-phenyl-3-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted benzohydrazides. These products have diverse applications in different fields .
Scientific Research Applications
N’-phenyl-3-(trifluoromethyl)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-phenyl-3-(trifluoromethyl)benzohydrazide include:
- 4-(trifluoromethyl)benzohydrazide
- N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides
Uniqueness
N’-phenyl-3-(trifluoromethyl)benzohydrazide is unique due to the presence of both a phenyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
N'-phenyl-3-(trifluoromethyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)11-6-4-5-10(9-11)13(20)19-18-12-7-2-1-3-8-12/h1-9,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSXYJWTGPXCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2912285.png)
![2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide](/img/structure/B2912286.png)




![1-(3-methylphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2912295.png)
![1-{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one](/img/structure/B2912296.png)

![4-methyl-3-[(4-nitrobenzyl)sulfanyl]-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2912300.png)
![N-[(4-methoxyphenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2912302.png)

![1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione](/img/structure/B2912305.png)
